CycLuc7 is primarily derived from modifications of natural luciferin compounds, which are found in various bioluminescent organisms. Its classification falls under the category of cyclic compounds, specifically cyclic luciferins, which are known for their luminescent properties. This classification is significant as it relates to the compound's functionality and potential applications in biological imaging and assays.
The synthesis of CycLuc7 typically involves several steps that include:
Technical details regarding the specific reagents, conditions (temperature, time), and catalysts used in these reactions are crucial for reproducibility and optimization of yield.
CycLuc7 possesses a unique molecular structure characterized by a cyclic backbone that enhances its stability and reactivity compared to linear luciferins.
Data regarding bond lengths, angles, and torsional conformations are essential for understanding its reactivity and interaction with biological systems.
CycLuc7 participates in various chemical reactions that are vital for its functionality:
Technical details about reaction conditions (pH, temperature) and kinetics can provide insights into the efficiency and applicability of CycLuc7 in experimental settings.
The mechanism of action of CycLuc7 primarily revolves around its ability to emit light upon enzymatic catalysis:
Data from kinetic studies can elucidate the rates of reaction and efficiency compared to other luciferin derivatives.
CycLuc7 exhibits several physical and chemical properties that are relevant for its applications:
Relevant data on melting point, boiling point, and spectral data are important for practical applications.
CycLuc7 has several promising applications in scientific research:
The versatility of CycLuc7 positions it as a valuable tool in both basic research and applied sciences.
The evolution of bioluminescence imaging has been fundamentally shaped by the chemical engineering of luciferin analogs. D-luciferin, the natural substrate for firefly luciferase (FLuc), dominated early research due to its high quantum yield (~0.41) but suffered from limitations including rapid signal decay, poor tissue penetration (emission λmax = 560 nm), and restricted enzyme compatibility. The discovery of 6′-aminoluciferin (aLuc) in 1966 represented the first major advance, providing a 10-fold higher binding affinity to FLuc and a red-shifted emission profile (590 nm) [3]. However, both substrates exhibited suboptimal cellular permeability and could not support imaging in deep tissues.
The early 2010s witnessed a paradigm shift with the development of N-alkylated aminoluciferins, where alkyl chains enhanced lipophilicity and membrane penetration. This culminated in cyclic alkylaminoluciferins (cyaLucs), with Evans et al. pioneering the N-cyclobutylaminoluciferin (cybLuc) in 2014. cybLuc demonstrated a 20-fold higher bioluminescent signal in mouse brain imaging compared to D-luciferin at equivalent concentrations [3]. The structural rationale centered on constrained conformation through cyclization, which minimized molecular flexibility and optimized binding pocket interactions in luciferase enzymes. These advances established the chemical foundation for the CycLuc series, where rigidification became a key design principle for next-generation substrates.
Table 1: Evolution of Key Firefly Luciferase Substrates
Substrate | Emission λmax (nm) | Cell Permeability | Key Limitations |
---|---|---|---|
D-luciferin | 560 | Low | Rapid decay, shallow tissue imaging |
Aminoluciferin (aLuc) | 590 | Moderate | Limited signal stability |
CycLuc1 | 598 | High | Suboptimal enzyme kinetics |
CybLuc (N-cyclobutyl) | 610 | Very High | N/A |
CycLuc7 | 623 | Very High | None significant |
CycLuc7 (CAS: 1393650-89-9) emerged from a systematic screen of >20 synthetic luciferin analogs at the University of California, San Diego, in 2017. Researchers profiled a panel of insect fatty acyl-CoA synthetases (ACSLs) – latent luciferase homologs – against rigid cyclic aminoluciferins [1]. The compound was designated CycLuc7 following the established nomenclature:
Its chemical identity is defined as (S)-2-(5,6,7,8-Tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (Molecular Formula: C14H13N3O2S2; MW: 319.41 g/mol) [5]. Key structural innovations include:
CycLuc7 was distinguished from earlier analogs (CycLuc1–6) by its unprecedented compatibility with non-canonical luciferases, including the Drosophila melanogaster ACSL enzyme CG6178 [1]. This discovery fundamentally challenged the dogma that luciferase activity was restricted to bioluminescent beetles.
CycLuc7 has revolutionized bioluminescence imaging through three key mechanisms:
Extended Substrate Compatibility
Unlike natural luciferins, CycLuc7 serves as a high-efficiency substrate for latent insect luciferases like CG6178 (fruit fly ACSL) and AbLL (Agrypnus binodulus beetle ACSL). With CG6178, CycLuc7 generates bioluminescence intensities comparable to firefly luciferase at saturating concentrations (250 μM), despite lacking activity with D-luciferin [1]. This expands bioluminescence applications to non-transgenic organisms expressing endogenous ACSLs.
Table 2: Enzyme Kinetics of CycLuc7 with Luciferase Homologs
Enzyme | Vmax (RLU/min) | Km (μM) | Signal Characteristics |
---|---|---|---|
Firefly Luciferase | 1.0 × 109 | 8.2 | High burst, product inhibition |
CG6178 (Drosophila ACSL) | 7.3 × 108 | 15.7 | Sustained emission, no inhibition |
AbLL (Click Beetle ACSL) | 2.1 × 108 | 22.9 | Slow activation, prolonged signal |
Enhanced Signal Properties
CycLuc7 exhibits red-shifted emission (λmax = 623 nm), providing superior tissue penetration compared to D-luciferin (560 nm). When paired with engineered luciferases (e.g., FLuc R218K mutant), emission further shifts to 648 nm [2] [9]. Crucially, it shows minimal product inhibition – a limitation of many synthetic analogs – enabling sustained photon flux over hours in live-cell imaging [9]. The GloMax® Galaxy imaging platform leverages this for real-time tracking of subcellular protein translocation with 3-second exposures [9].
Novel Imaging Applications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7